Anticancer Activity: Superior Cytotoxicity in a Panel of Cancer Cell Lines Compared to Structurally Similar Cyclic Dipeptides
In a comparative study of seven proline-based cyclic dipeptides, Cyclo(Phe-Pro) was the only compound to exhibit >50% growth inhibition across three different cancer cell lines (HT-29, HeLa, MCF-7) at a screening concentration of 10 mM, a stark contrast to the marginal effects observed for analogs like Cyclo(Leu-Pro) and Cyclo(His-Pro) [1]. This broad-spectrum in vitro activity highlights its potential as a lead compound.
| Evidence Dimension | In vitro cancer cell growth inhibition |
|---|---|
| Target Compound Data | Cyclo(Phe-Pro): >50% growth inhibition in HT-29, HeLa, and MCF-7 cells at 10 mM; IC50 of 4.04 ± 1.15 mM in HT-29 cells after 72h. |
| Comparator Or Baseline | Cyclo(Leu-Pro), Cyclo(His-Pro), Cyclo(Gly-Pro), Cyclo(Pro-Pro), Cyclo(Thr-Pro): Exhibited only marginal growth-inhibitory effects. Cyclo(Tyr-Pro): Showed pronounced effect in MCF-7 cells but was less consistent than cFP across the panel. |
| Quantified Difference | cFP was the only DKP among seven tested to consistently exceed 50% growth inhibition across three distinct cell lines at the screening dose. |
| Conditions | SRB assay in HT-29 (colon), HeLa (cervical), and MCF-7 (breast) cancer cell lines; 48-hour exposure to 10 mM of each compound. IC50 determined by MTT assay in HT-29 cells after 72 hours. |
Why This Matters
This data provides strong justification for selecting Cyclo(Phe-Pro) over other proline-DKPs as a starting point for anticancer lead development due to its uniquely potent and broad in vitro activity.
- [1] Brauns, S.C.A. The effects of selected proline-based cyclic dipeptides on growth and induction of apoptosis in cancer cells. Doctoral Thesis, Nelson Mandela Metropolitan University, 2004. View Source
